L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine
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Overview
Description
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is a peptide compound composed of six amino acids: asparagine, alanine, glycine, serine, valine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like serine and valine.
Reduction: Reducing agents can reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered side chains.
Reduction: Reduced forms of amino acids or peptides.
Scientific Research Applications
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with cellular processes.
Industrial: Used in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor binding, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with a similar sequence but different amino acid composition.
L-Alanyl-L-glutamine: A dipeptide with different properties and applications.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic purposes.
Properties
CAS No. |
574749-85-2 |
---|---|
Molecular Formula |
C22H38N8O10 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H38N8O10/c1-9(2)17(21(38)29-12(22(39)40)4-5-14(24)32)30-20(37)13(8-31)28-16(34)7-26-18(35)10(3)27-19(36)11(23)6-15(25)33/h9-13,17,31H,4-8,23H2,1-3H3,(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,34)(H,29,38)(H,30,37)(H,39,40)/t10-,11-,12-,13-,17-/m0/s1 |
InChI Key |
PWPTYHRZZSHQHA-SMXCXOSKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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